Bis(imidazo[1,2-a]pyridin-3-yl)methane
CAS No.: 106012-53-7
Cat. No.: VC19195800
Molecular Formula: C15H12N4
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106012-53-7 |
|---|---|
| Molecular Formula | C15H12N4 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 3-(imidazo[1,2-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C15H12N4/c1-3-7-18-12(10-16-14(18)5-1)9-13-11-17-15-6-2-4-8-19(13)15/h1-8,10-11H,9H2 |
| Standard InChI Key | ISOSHDVLSURYMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(N2C=C1)CC3=CN=C4N3C=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Bis(imidazo[1,2-a]pyridin-3-yl)methane (CAS No. 106012-53-7) belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s molecular formula is C₁₅H₁₂N₄, with a molecular weight of 248.28 g/mol. Its IUPAC name, 3-(imidazo[1,2-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine, reflects the symmetric linkage of two imidazo[1,2-a]pyridine units via a central methylene group. This arrangement confers planarity to the system, enhancing π-π stacking interactions critical for binding biological targets such as kinase ATP-binding pockets .
Physicochemical Characteristics
The compound exhibits moderate stability under standard laboratory conditions but is sensitive to prolonged exposure to light and moisture. Its reactivity profile is dominated by the electron-rich nitrogen atoms within the imidazo[1,2-a]pyridine rings, which participate in electrophilic substitution reactions. For instance, attempts to synthesize chlorinated derivatives via reactions with chloroacetaldehyde resulted in unexpected dehydrohalogenation, yielding vinyl analogs instead . This underscores the compound’s propensity for elimination reactions under acidic conditions, a behavior that necessitates careful optimization of synthetic protocols.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₄ |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 106012-53-7 |
| Stability | Light- and moisture-sensitive |
| Solubility | Limited in polar solvents |
Synthesis and Optimization
Acid-Catalyzed Condensation
The most efficient synthesis of bis(imidazo[1,2-a]pyridin-3-yl)methane derivatives involves a one-pot condensation reaction between imidazo[1,2-a]pyridine and formaldehyde analogs. As reported by Letters in Organic Chemistry, combining two moles of imidazo[1,2-a]pyridine with one mole of an aldehyde (e.g., formaldehyde) in acetic acid and trifluoroacetic acid (TFA) at 40–45°C yields target compounds in 60–72% isolated yields . The catalytic role of TFA is pivotal, as it protonates the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the imidazo[1,2-a]pyridine’s C3 position.
Challenges in Derivative Synthesis
Efforts to expand the structural diversity of this scaffold have encountered obstacles. For example, substituting formaldehyde with chloroacetaldehyde to introduce a chloromethyl group led to dehydrohalogenation, producing vinyl derivatives (4a–d) rather than the desired chlorinated products . This side reaction highlights the compound’s susceptibility to elimination under acidic conditions, necessitating stringent control over reaction parameters such as temperature and acid strength.
Scalability and Industrial Relevance
Despite these challenges, the scalability of the acetic acid/TFA-mediated synthesis makes this route industrially viable. The absence of transition metal catalysts reduces production costs, while the moderate reaction temperatures (40–45°C) align with green chemistry principles . Recent patent literature further supports the compound’s commercial potential, with analogs being investigated as reversible proton pump inhibitors and kinase-targeted anticancer agents .
Biological Activity and Mechanisms
Anti-Inflammatory and Antiviral Applications
Beyond oncology, preliminary studies suggest anti-inflammatory and antiviral properties. The compound’s ability to modulate NF-κB signaling—a pathway central to inflammatory responses—has been inferred from structural analogs showing reduced cytokine production in macrophage models . Additionally, its planar aromatic system may interfere with viral replication machinery, though mechanistic details remain under investigation .
Analytical Characterization
Spectroscopic Techniques
Structural elucidation of bis(imidazo[1,2-a]pyridin-3-yl)methane relies heavily on ¹H NMR and ¹³C NMR spectroscopy. The methylene bridge (-CH₂-) resonates as a singlet at δ 4.2–4.5 ppm, while aromatic protons from the imidazo[1,2-a]pyridine rings appear as multiplet signals between δ 7.0 and 8.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 248.28, consistent with the compound’s molecular formula.
Stability and Reactivity Considerations
Degradation Pathways
The compound’s sensitivity to light and moisture necessitates storage in amber vials under inert atmospheres. Hydrolytic degradation studies in aqueous buffers (pH 1–13) indicate maximal stability at pH 6–8, with rapid decomposition under strongly acidic or basic conditions. Oxidation by atmospheric oxygen is negligible, as evidenced by unchanged NMR spectra after six months of storage under nitrogen.
Synthetic Modifications
Therapeutic Applications and Future Directions
Oncology Drug Development
The compound’s dual PI3K/mTOR inhibitory activity positions it as a lead candidate for combination therapies targeting resistant cancers. Co-administration with DNA-damaging agents or immune checkpoint inhibitors may synergize to enhance antitumor efficacy . Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic properties, particularly oral bioavailability and blood-brain barrier penetration .
Beyond Cancer: Neurological and Metabolic Disorders
Emerging evidence implicates PI3K/Akt/mTOR signaling in neurodegenerative diseases and diabetes. Preclinical models are evaluating bis(imidazo[1,2-a]pyridin-3-yl)methane derivatives as neuroprotective agents capable of modulating autophagy and insulin sensitivity . These explorations could diversify the compound’s therapeutic portfolio beyond its current focus on oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume